molecular formula C6H4ClFO B1349760 4-Chloro-3-fluorophenol CAS No. 348-60-7

4-Chloro-3-fluorophenol

Cat. No.: B1349760
CAS No.: 348-60-7
M. Wt: 146.54 g/mol
InChI Key: XLHYAEBESNFTCA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phenolic compounds, in general, are known to interact with various enzymes and proteins within the cell, altering their function and leading to various downstream effects .

Mode of Action

4-Chloro-3-fluorophenol is a phenolic compound that can undergo hydroxylation at both ortho positions to yield different products . This suggests that it may interact with its targets through hydrogen bonding or other non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

It was used in the synthesis of 4-chloro-3-fluoro catechol , indicating that it may be involved in the metabolic pathways of phenolic compounds .

Pharmacokinetics

It is known to be soluble in chloroform , suggesting that it may be well-absorbed in the body due to its lipophilic nature. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

Phenolic compounds are generally known for their antioxidant, anti-inflammatory, and anticancer properties . Therefore, it’s possible that this compound may have similar effects, but more research is needed to confirm this.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is known to be a toxic substance that can cause irritation to the skin, eyes, and respiratory system . Therefore, appropriate protective measures should be taken when handling this compound. It should be stored in a cool, dry place away from sources of ignition . Furthermore, its disposal should comply with local regulations to avoid environmental impact .

Biochemical Analysis

Biochemical Properties

4-Chloro-3-fluorophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is hydroxylated at both ortho positions to yield different products . This compound has been used in the synthesis of 4-chloro-3-fluoro catechol, indicating its involvement in complex biochemical pathways . The interactions of this compound with enzymes such as phenol hydroxylase are crucial for its metabolic processing .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, prolonged or repeated exposure to this compound can cause damage to the eyes and respiratory system . Additionally, it has been observed to cause skin and eye irritation, highlighting its potential impact on cellular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is hydroxylated to yield different products, which can then participate in further biochemical reactions . The compound’s interactions with enzymes such as phenol hydroxylase lead to the production of fluorocatechol, which is a key intermediate in its metabolic pathway . These interactions can result in enzyme inhibition or activation, ultimately affecting gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that prolonged exposure to this compound can lead to severe tissue damage . Additionally, the compound’s stability in various solvents and its degradation products can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not produce significant adverse effects. At higher doses, it can cause toxic effects such as skin and eye irritation . Studies have shown that the compound’s impact on cellular and tissue health is dose-dependent, with higher doses leading to more severe adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include the catechol pathway. In this pathway, the compound is first catalyzed by phenol hydroxylase to produce fluorocatechol . This intermediate is then further metabolized, leading to the production of various metabolites. The interactions of this compound with enzymes and cofactors in these pathways are crucial for its metabolic processing .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility in organic solvents such as chloroform facilitates its distribution within cells . Additionally, its interactions with specific transporters can affect its localization and accumulation in different cellular compartments .

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound’s ability to interact with specific targeting signals and undergo post-translational modifications can direct it to specific compartments or organelles within the cell . These interactions can influence its activity and function at the subcellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-fluorophenol can be synthesized through several methods. One common method involves the halogenation of phenol derivatives. For instance, the chlorination and fluorination of phenol can be carried out using appropriate halogenating agents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The Suzuki-Miyaura coupling reaction is one such method, where boronic acids are used as reagents to introduce the halogen atoms onto the phenol ring .

Properties

IUPAC Name

4-chloro-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHYAEBESNFTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369148
Record name 4-Chloro-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-60-7
Record name 4-Chloro-3-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-chloro-3-fluorophenol particularly interesting for studying reductive dechlorination?

A1: this compound serves as a valuable probe for investigating reductive dechlorination processes in environmental microbiology. Research has shown that a sulfate-reducing consortium could utilize 4-chlorophenol as its sole energy and carbon source. [] The presence of the fluorine atom allows researchers to track the dechlorination process more precisely. Studies demonstrated that this consortium could remove the chlorine atom from both 4-chloro-2-fluorophenol and this compound, yielding 2-fluorophenol and 3-fluorophenol, respectively. [] The inability of the consortium to further degrade these fluorophenols confirms that reductive dechlorination is the initial step in 4-chlorophenol degradation by this microbial community. []

Q2: How do the structural properties of this compound influence its spectroscopic behavior?

A2: The vibrational spectra of this compound, particularly in its excited S1 and cationic ground D0 states, are significantly affected by the relative positions of the chlorine and fluorine substituents. [] The presence of these two halogens, with their differing electronegativities and masses, leads to distinct vibrational modes that can be detected through spectroscopic techniques like two-colour resonant two-photon ionisation and mass-analysed threshold ionisation. [] Research has identified that the most prominent vibrations in this compound arise from in-plane ring deformation and substituent-sensitive motions. [] Moreover, the study found that the specific vibrational frequencies observed for different rotamers and isotopologues of this compound are directly linked to the nature, location, and orientation of the chlorine and fluorine atoms. []

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